N-butyl-N-phenylthiophene-2-carboxamide
Description
N-butyl-N-phenylthiophene-2-carboxamide is a specific chemical compound featuring a thiophene (B33073) ring linked to a carboxamide group which, in turn, is substituted with butyl and phenyl groups at the nitrogen atom. chemspider.com While extensive research specifically targeting this single molecule is not widely documented in publicly accessible literature, its structural components place it firmly within the well-investigated class of thiophene carboxamide derivatives. The study of this compound is contextualized by the broad and significant research into the thiophene carboxamide scaffold, which is a cornerstone in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-3-11-16(13-8-5-4-6-9-13)15(17)14-10-7-12-18-14/h4-10,12H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBQWOBSOGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemodivergence Strategies
Established Synthetic Routes for Thiophene-2-carboxamide Scaffolds
The construction of the thiophene-2-carboxamide framework is a foundational step, with several reliable methods having been established in the chemical literature. These routes offer flexibility in substituent patterns and reaction conditions.
The most direct method for creating the amide bond is through the reaction of a thiophene-2-carboxylic acid derivative with an appropriate amine. A common strategy involves activating the carboxylic acid. For instance, 5-bromothiophene-2-carboxylic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂). mdpi.com This intermediate readily reacts with an amine to form the desired carboxamide. mdpi.com
Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for the often harsh conditions of acid chloride formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) are effective for coupling thiophene-2-carboxylic acids with anilines and other amines. nih.govmdpi.com A general procedure involves dissolving the thiophene (B33073) carboxylic acid, adding the coupling agents, and then introducing the amine. mdpi.com
Another key approach involves the metalation of the thiophene ring followed by the introduction of the carboxamide group. For example, 2-propylthiophene (B74554) can be treated with n-butyllithium (n-BuLi) at low temperatures to create a lithiated intermediate, which then reacts with phenyl isocyanate to directly form N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com This method forms the C-C and C-N bonds in a highly efficient manner.
Table 1: Common Amidation and Coupling Reactions for Thiophene-2-Carboxamide Synthesis
| Starting Material | Reagents | Product Type | Reference(s) |
|---|
Instead of starting with a pre-formed thiophene ring, the heterocyclic core can be constructed through cyclization reactions. These methods are particularly powerful for creating highly substituted thiophenes.
The Gewald aminothiophene synthesis is a classic and versatile method. It involves the base-catalyzed condensation of a ketone or aldehyde with a β-acetonitrile in the presence of elemental sulfur to produce a 2-aminothiophene. researchgate.netpharmaguideline.com These 2-aminothiophenes are valuable precursors that can be further modified to introduce the carboxamide functionality.
The Paal-Knorr thiophene synthesis provides another route, where a 1,4-dicarbonyl compound is heated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the thiophene ring. pharmaguideline.comorganic-chemistry.org
More modern approaches involve the metal-catalyzed cyclization of functionalized alkynes. mdpi.comresearchgate.net For example, readily available S-containing alkyne substrates can undergo heterocyclization, often catalyzed by palladium or copper complexes, to form the thiophene ring in a regioselective manner. mdpi.com These reactions can be designed to proceed with high atom economy, representing an efficient entry into this class of heterocycles. researchgate.net One specific method involves the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. mdpi.com Another innovative, one-pot procedure achieves double C–S bond formation via the ring-opening and annulation of cyclopropyl (B3062369) ethanol (B145695) derivatives with potassium sulfide. rsc.org
Introducing the N-butyl and N-phenyl groups onto the carboxamide nitrogen is a critical step. For a tertiary amide like N-butyl-N-phenylthiophene-2-carboxamide, the most direct approach is the amidation of a thiophene-2-carbonyl derivative with the secondary amine, N-butylaniline, as described in section 2.1.1.
However, substitution reactions on a simpler amide can also be envisioned. For instance, one could theoretically start with N-phenylthiophene-2-carboxamide and introduce the butyl group via N-alkylation using a suitable base and butyl halide.
Substitution reactions can also be used to form the initial C-N bond. As previously mentioned, the reaction of a 2-lithiated thiophene with phenyl isocyanate is an effective method for creating an N-phenyl amide bond. mdpi.com Similarly, the reactivity of organolithium reagents can be harnessed to introduce alkyl groups. The use of n-butyllithium as a metalating agent can sometimes lead to the formation of butylated thiophene side products, highlighting the potential for C-alkylation under these conditions. beilstein-journals.org
Targeted Synthesis of this compound
While no direct synthesis for this compound is prominently detailed, a highly plausible and efficient route can be designed based on the established methodologies. The most straightforward approach involves a two-step sequence starting from the commercially available thiophene-2-carboxylic acid.
Formation of Thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride (SOCl₂), often in a suitable solvent like dichloromethane (B109758) (DCM) with refluxing, to convert the carboxylic acid into the more reactive acyl chloride. mdpi.com The excess SOCl₂ and solvent are typically removed by evaporation to yield the crude acyl chloride, which is often used immediately in the next step. mdpi.com
Amidation with N-butylaniline: The thiophene-2-carbonyl chloride is then reacted with N-butylaniline. This reaction is typically a Schotten-Baumann type reaction, carried out in the presence of an aqueous base (like NaOH) or a non-nucleophilic organic base (like triethylamine (B128534) or pyridine) in an inert solvent to neutralize the HCl byproduct and drive the reaction to completion.
This sequence is a robust and scalable method for the preparation of the target tertiary amide.
Chemodivergent Approaches for Analog Generation
Chemodivergence involves using a common intermediate to generate a library of structurally diverse compounds. This is a powerful strategy for exploring structure-activity relationships. For thiophene-2-carboxamides, a key chemodivergent intermediate is a halogenated thiophene scaffold.
For example, starting with 5-bromothiophene-2-carboxylic acid, a variety of analogs can be generated. mdpi.com The bromo-substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions. Using Suzuki coupling , various aryl or heteroaryl boronic acids can be coupled to the 5-position of the thiophene ring, leading to a wide array of 5-arylthiophene-2-carboxamide derivatives. nih.gov This allows for systematic variation of the substituent at one end of the molecule.
Further diversity can be generated by varying the amine component used in the amidation step. By reacting a single precursor like 5-bromothiophene-2-carbonyl chloride with a library of different primary or secondary amines, a wide range of N-substituted analogs can be synthesized. mdpi.com This approach was used to create a series of amides and imides from the same 5-bromo-2-thiophenecarboxylic acid building block. mdpi.comnih.gov
Table 2: Chemodivergent Synthesis of Thiophene-2-Carboxamide Analogs
| Common Intermediate | Reaction Type | Reagents | Analog Diversity | Reference(s) |
|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylate | Suzuki Coupling | Arylboronic acids, Pd catalyst | Variation at C5-position | nih.gov |
| 5-Bromothiophene-2-carbonyl chloride | Amidation | Various primary/secondary amines | Variation of N-substituents | mdpi.com |
| Functionalized Thioacetanilides | Cyclization | N-(4-acetylphenyl)-2-chloroacetamide | Variation at C3/C4-positions | nih.gov |
Green Chemistry Principles in Thiophene Carboxamide Synthesis (e.g., Metal-free, Solvent-free Methods)
The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comjddhs.com Several of these principles have been successfully applied to the synthesis of thiophenes and their derivatives.
Metal-Free Synthesis: While many coupling and cyclization reactions rely on transition metals like palladium, metal-free alternatives are highly desirable. A metal-free and solvent-free method for synthesizing amides and thioamides has been developed using a Brønsted superacid like triflic acid for the Friedel-Crafts arylation of isocyanates, a reaction applicable to electron-rich arenes like thiophene. rsc.org Additionally, metal-free cyclizations, such as the reaction of alkynols with elemental sulfur, provide access to the thiophene core without transition metal catalysts. organic-chemistry.org
Solvent-Free and Alternative Solvents: A significant green innovation is the reduction or elimination of volatile organic solvents. A microwave-assisted, solvent-free synthesis of 2-amino-thiophene-3-carboxylic derivatives has been reported, where cyanoacetates react with ketones and sulfur in the presence of only a catalytic amount of morpholine. researchgate.net Water is an ideal green solvent, and methodologies have been developed for the palladium-catalyzed direct C-H arylation of thiophene derivatives using water—including low-purity industrial wastewater—as the sole reaction medium. unito.it
Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times and improve yields. researchgate.net The application of microwave irradiation to the Gewald reaction, for example, allows for the rapid, solvent-free synthesis of tetrahydro-benzo[b]thiophene derivatives in high yields. researchgate.net
These green approaches offer more sustainable pathways to thiophene carboxamides, reducing the environmental footprint associated with their synthesis. jddhs.comunito.it
Exploration of Reaction Mechanisms in Thiophene Derivatization
The derivatization of the thiophene ring in thiophene-2-carboxamides can be achieved through various reaction mechanisms, with electrophilic substitution and metal-catalyzed cross-coupling reactions being the most prominent. The inherent electronic properties of the thiophene ring, with the sulfur atom being able to stabilize a positive charge on adjacent carbons, make it susceptible to electrophilic attack, primarily at the C5 position, and to a lesser extent, the C3 position.
Nucleophilic Acyl Substitution Mechanism:
The formation of the amide bond in this compound from thiophene-2-carbonyl chloride and N-butylaniline follows a well-established nucleophilic acyl substitution mechanism. This two-step addition-elimination mechanism is fundamental in organic chemistry.
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of N-butylaniline attacking the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion, being a good leaving group, is expelled. A subsequent deprotonation of the nitrogen atom by a base (if present) or another amine molecule yields the final N,N-disubstituted amide product.
Under acidic conditions, the carbonyl oxygen of the acyl chloride can be protonated, which further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. However, with a secondary amine like N-butylaniline, the reaction typically proceeds efficiently without the need for acid catalysis.
Chemodivergence in Thiophene Ring Functionalization:
Chemodivergence in the context of thiophene derivatization refers to the ability to selectively introduce functional groups at different positions of the thiophene ring by tuning the reaction conditions, catalysts, or directing groups. This is particularly relevant when considering the synthesis of more complex analogs of this compound.
For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiophenes. By choosing appropriate ligands and reaction conditions, it is possible to achieve regiodivergent alkynylation at either the C2 or C5 position of 3-substituted thiophenes. semanticscholar.org This level of control allows for the synthesis of distinct regioisomers from a common precursor.
Furthermore, the use of directing groups can control the position of functionalization. A directing group can coordinate to a metal catalyst and deliver it to a specific C-H bond, leading to selective substitution. The development of directing groups that can be turned "on" or "off," for example, by changing the pH, provides a sophisticated strategy for sequential and regioselective functionalization of the thiophene core. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties and reactivity of thiophene-2-carboxamide derivatives. nih.gov These studies can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the stability of various conformers, which can influence reaction outcomes. For example, DFT calculations have shown that the s-cis conformer of thiophene-2-carboxamide is generally more stable than the s-trans isomer. nih.gov
Research Findings Summary
While a specific synthetic procedure for this compound with detailed yields and spectroscopic data is not available in the searched literature, the general methodologies are well-established. The following tables provide an overview of the expected synthetic parameters and spectroscopic data based on analogous compounds and general chemical principles.
Table 1: Synthetic Parameters for this compound
| Parameter | Method 1: Acyl Chloride | Method 2: Coupling Agent |
| Starting Materials | Thiophene-2-carbonyl chloride, N-Butylaniline | Thiophene-2-carboxylic acid, N-Butylaniline |
| Reagents | Triethylamine or Pyridine | EDC, DMAP |
| Solvent | Dichloromethane, THF | Dichloromethane, DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-6 hours | 12-24 hours |
| Work-up | Aqueous wash, Extraction | Aqueous wash, Extraction |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons (thiophene and phenyl rings), Aliphatic protons (butyl chain) |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon, Aliphatic carbons |
| IR (Infrared) | C=O stretch (amide), C-N stretch, Aromatic C-H stretch, Aliphatic C-H stretch |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound |
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)
No published studies detailing Density Functional Theory (DFT) calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, for N-butyl-N-phenylthiophene-2-carboxamide were found.
Information regarding the electronic structure, electron density distribution, or reactivity predictions derived from quantum chemical calculations for this specific compound is not available in the reviewed literature.
There are no available research findings on the conformational analysis or optimized molecular geometry, including bond lengths and angles, for this compound.
Molecular Docking Simulations
Specific molecular docking studies identifying protein targets, interaction profiles, or binding affinities for this compound have not been reported in the scientific literature.
No data exists profiling the specific amino acid interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and any protein targets.
There are no published predictions of binding affinity scores (e.g., in kcal/mol) or detailed binding modes for this compound.
Molecular Dynamics (MD) Simulations
No studies utilizing Molecular Dynamics (MD) simulations to assess the stability of this compound in complex with a protein target, or to analyze its conformational changes over time, were identified.
Analysis of Ligand-Receptor Complex Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a cornerstone for studying the stability of a ligand-receptor complex. For this compound, this would involve docking the molecule into the binding site of a relevant biological target. Subsequently, MD simulations would be run to observe the dynamic behavior of the complex over time.
Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the receptor's active site. For similar thiophene (B33073) derivatives, stable RMSD values are often observed in simulation runs of 50 to 100 nanoseconds. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein. This analysis helps identify which parts of the protein become more or less flexible upon ligand binding, which can be crucial for understanding the mechanism of action.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are critical for binding affinity and specificity. MD simulations allow for a detailed analysis of the persistence of these bonds throughout the simulation.
Conformational Changes and Residue Fluctuations in Protein Structures
The binding of a ligand can induce significant conformational changes in the target protein. These changes are often essential for the protein's function and the ligand's efficacy. Computational methods can predict and visualize these changes.
For this compound, studies would focus on how its interaction with a receptor might alter the protein's three-dimensional structure. Techniques like principal component analysis (PCA) of the MD simulation trajectory can reveal the dominant modes of motion and conformational shifts in the protein upon binding. Analysis of residue fluctuations would highlight specific amino acids that are key to these conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
To develop a QSAR model for a series of thiophene carboxamides including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build the model. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. For thiophene carboxamides, descriptors related to the nature and position of substituents on the phenyl and thiophene rings are often found to be critical. mdpi.com For this compound, the properties of the n-butyl and phenyl groups would be of primary interest.
Pharmacophore Elucidation and Virtual Screening Strategies
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. While no specific pharmacophore model for this compound has been published, studies on related thiophene carboxamides have identified key features such as hydrogen bond donors and acceptors, and aromatic rings as being important for activity.
In Silico ADMET Prediction for Druggability Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, saving time and resources. Various computational models and software can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For this compound, a typical in silico ADMET assessment would generate data on its likely pharmacokinetic and safety profile.
Table of Predicted ADMET Properties (Hypothetical for this compound) This table is for illustrative purposes and is based on general properties of similar compounds, as no specific data for this compound is available.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | The lipophilic nature may allow it to cross the BBB. |
| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Possible | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Unlikely | Not expected to be a primary substrate. |
| Toxicity | ||
| AMES Mutagenicity | Unlikely | Low probability of being mutagenic. |
Mechanistic Investigations of Biological Activity in Preclinical Models
Enzyme Inhibition Studies
The thiophene-2-carboxamide structure has been identified as a key pharmacophore in the development of inhibitors for several classes of enzymes. Its chemical properties allow for diverse substitutions, enabling the optimization of potency and selectivity against various enzymatic targets.
Thiophene (B33073) carboxamide derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often implicated in diseases like cancer and inflammatory conditions.
Janus Kinase 2 (JAK2): A series of carboxamide-substituted thiophenes has been identified as potent inhibitors of JAK2, a key enzyme in the signaling pathway for several cytokines and growth factors. nih.govresearchgate.net Development of this chemical series led to compounds that performed effectively in preclinical models, demonstrating the viability of the thiophene scaffold for targeting myeloproliferative neoplasms. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous studies have highlighted thiophene-3-carboxamide (B1338676) and ortho-amino thiophene carboxamide derivatives as effective inhibitors of VEGFR-2, a primary mediator of angiogenesis. tandfonline.comnih.govnih.gov Certain derivatives have shown potent inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range, effectively suppressing processes like endothelial cell migration and tube formation, which are critical for tumor growth. tandfonline.comnih.gov These compounds often compete with ATP for binding to the kinase domain of the receptor. mdpi.comrsc.org
Interactive Table: Kinase Inhibition by Thiophene Carboxamide Derivatives
| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Citations |
| Thiophene Carboxamides | JAK2 | Inhibition of JAK2 in models of myeloproliferative neoplasms. | Not specified in abstracts | nih.govresearchgate.net |
| Ortho-amino Thiophene Carboxamides | VEGFR-2 | Potent inhibition and suppression of angiogenesis. | 0.59 µM - 1.29 µM | tandfonline.comnih.gov |
| Thiophene-3-Carboxamides | VEGFR-2 | Effective inhibition of VEGFR-2 and anti-proliferative activity. | 191.1 nM | nih.gov |
| 1,3,4-Thiadiazole-based Thiophenes | VEGFR-2 | Potent inhibitory activity against the enzyme. | 0.008 µM - 0.009 µM | mdpi.com |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Thiophene derivatives have emerged as promising candidates in this area.
Acetylcholinesterase (AChE): A series of 2-acetamido-thiophene-3-carboxamide derivatives were synthesized and evaluated for AChE inhibitory activity. nih.govnih.govresearchgate.net One particular derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated 60% inhibition, which was superior to the reference drug donepezil (B133215) (40% inhibition) under the same conditions. nih.govnih.gov
Butyrylcholinesterase (BChE): Resveratrol-thiophene hybrids have been studied for their dual inhibition of both AChE and BChE. mdpi.com One trans-isomer hybrid showed significant BChE inhibition with an IC₅₀ value of 4.6 µM, which is comparable to the standard drug galantamine. mdpi.com This suggests that the thiophene scaffold can be effectively utilized to create dual-acting or selective cholinesterase inhibitors. mdpi.comnih.gov
Interactive Table: Cholinesterase Inhibition by Thiophene Derivatives
| Compound Class | Target Enzyme | Key Findings | IC₅₀ / % Inhibition | Citations |
| Tetrahydrobenzo[b]thiophene-3-carboxamides | Acetylcholinesterase | Higher inhibitory activity than the reference standard donepezil. | 60% Inhibition | nih.govnih.gov |
| Resveratrol-Thiophene Hybrids | Butyrylcholinesterase | Potent inhibition, comparable to the reference drug galantamine. | IC₅₀ = 4.6 µM | mdpi.com |
| Resveratrol-Thiophene Hybrids | Acetylcholinesterase | Moderate inhibitory activity. | IC₅₀ = 15.7 µM | mdpi.com |
The structural versatility of the thiophene-2-carboxamide core has been exploited to develop inhibitors for a wide range of other enzymes.
Poly(ADP-ribose)polymerase-1 (PARP-1): Aminothiophenecarboxamides, as analogues of the known PARP inhibitor 3-aminobenzamide, and related thieno[3,4-d]pyrimidin-4-ones have demonstrated potent inhibitory activity against PARP-1, an enzyme critical for DNA repair. nih.govnih.gov
Cyclooxygenase-2 (COX-2): As selective COX-2 inhibition is a major goal for anti-inflammatory therapies, various thiophene-containing compounds have been developed. acs.orgnih.govwikipedia.org Certain benzo[b]thiophene-2-carboxamide (B1267583) derivatives exhibit high COX-2 inhibitory activity and selectivity. acs.org
Succinate (B1194679) Dehydrogenase (SDH): Novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate dehydrogenase inhibitors (SDHIs) for antifungal applications. acs.org Specific compounds showed significant inhibitory activity against the SDH enzyme from Sclerotinia sclerotiorum, with IC₅₀ values as low as 1.01 µM. acs.org
DNA Gyrase: Thiophene-2-carboxamide derivatives have been identified as a class of antibacterial agents that target bacterial DNA gyrase. pnas.orgnih.gov These compounds act via an allosteric mechanism, binding to a pocket remote from the active site to stabilize DNA-cleavage complexes, a mode of action distinct from fluoroquinolones. pnas.orgjic.ac.ukmdpi.com
Sterol 14α-Demethylase & Insulysin: Searches of scientific literature did not yield specific studies on the inhibitory activity of N-butyl-N-phenylthiophene-2-carboxamide or closely related derivatives against sterol 14α-demethylase or insulysin.
No direct studies investigating the modulatory effects of this compound or related thiophene carboxamides on the Sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) were identified in the reviewed literature.
Receptor Modulation and Ligand-Receptor Binding
Beyond enzyme inhibition, thiophene-2-carboxamide derivatives have been shown to be effective modulators of cell surface receptors, particularly G-protein coupled receptors (GPCRs).
The thiophene-2-carboxamide scaffold has proven to be a valuable template for designing ligands that can selectively bind to and modulate the function of specific GPCRs.
Cannabinoid Receptor 2 (CB2): The CB2 receptor is a therapeutic target for inflammatory and immune-related disorders. nih.gov Studies on 2-(acylamino)-tetrahydrobenzo[b]thiophene-3-carboxylates, a related class of compounds, have identified potent and highly selective CB2 receptor agonists. One derivative displayed a binding affinity (Ki) of 2.15 nM for the CB2 receptor with almost 500-fold selectivity over the CB1 receptor. nih.gov Other thiophene-based structures have also been developed with high affinity for the CB2 receptor. nih.gov
P2Y14 Receptor: The P2Y14 receptor is implicated in inflammatory processes. Recently, a series of 4-amide-thiophene-2-carboxyl derivatives were designed as highly potent P2Y14 receptor antagonists. acs.orgnih.govresearchgate.net An optimized compound from this series exhibited subnanomolar antagonistic activity (IC₅₀: 0.40 nM) and showed a therapeutic effect in a preclinical model of colitis. acs.orgnih.gov
Interactive Table: GPCR Interaction by Thiophene Carboxamide Derivatives
| Compound Class | Target Receptor | Activity | Affinity / Potency | Citations |
| Tetrahydrobenzo[b]thiophene carboxylates | CB2 | Full Agonist | Ki = 2.15 nM | nih.gov |
| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 | Antagonist | IC₅₀ = 0.40 nM | acs.orgnih.gov |
Molecular Recognition in Ditopic Receptor Systems (e.g., for Anions)
The thiophene carboxamide scaffold, a core component of this compound, is a subject of interest in supramolecular chemistry for its potential role in molecular recognition. Specifically, derivatives of this scaffold have been synthesized and studied as ditopic receptors for anions. researchgate.netresearchgate.net Ditopic receptors are molecules designed with two distinct binding sites, enabling them to bind to guest molecules, such as dicarboxylic acids, at two points simultaneously. This multipoint interaction significantly enhances binding affinity and selectivity.
In these systems, the amide (–CONH–) groups of the thiophene carboxamide moiety are crucial. The hydrogen atoms on the amide nitrogen are capable of forming hydrogen bonds with the negatively charged oxygen atoms of anionic species like carboxylates. nih.gov By arranging two thiophene carboxamide units in a specific spatial orientation, researchers can create a binding pocket that is complementary in size and functionality to target anions, demonstrating a fundamental principle of molecular recognition. researchgate.netresearchgate.net The design of such receptors often involves linking two thiophene carboxamide units with a spacer molecule to achieve the optimal distance and geometry for binding a specific dicarboxylate. researchgate.net
Cellular Pathway Modulation
Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)
The this compound scaffold is featured in numerous compounds investigated for their anticancer properties. The primary mechanism identified is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. mdpi.com
Tubulin Polymerization Inhibition: Compounds containing the phenyl-thiophene-carboxamide structure have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov Molecular docking studies suggest these compounds bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com This interaction prevents the polymerization of tubulin heterodimers into microtubules, which disrupts the formation of the mitotic spindle. mdpi.commdpi.com
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase. mdpi.comnih.gov This halt in cell division prevents the proliferation of cancer cells. nih.gov
Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. rsc.org Mechanistic studies on thiophene carboxamide derivatives have confirmed the induction of apoptosis through the mitochondrial pathway. nih.gov This is evidenced by the activation of key executioner enzymes like caspase-3 and caspase-7, depolarization of the mitochondrial membrane, and the cleavage of poly(ADP-ribose) polymerase (PARP). rsc.orgnih.gov Some analogs have shown high selectivity, inducing these apoptotic effects in cancer cells while having minimal impact on normal cells. nih.gov
Table 1: In Vitro Antiproliferative Activity of Thiophene Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Endpoint | Potency | Reference |
|---|---|---|---|---|
| Phenyl-thiophene-carboxamides | Hep3B (Liver) | IC₅₀ | Potent Activity | nih.gov |
| Phenyl-thiophene-carboxamides | MCF-7 (Breast) | IC₅₀ | Potent Activity | nih.gov |
| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | Cytotoxicity | Significant Effect | nih.gov |
| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast) | Cytotoxicity | Significant Effect | nih.gov |
| Thiophene Carboxamide (MB-D2) | HT-29 (Colon) | Cytotoxicity | Significant Effect | nih.gov |
Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)
The thiophene carboxamide framework is a versatile pharmacophore that has been incorporated into molecules designed to combat microbial pathogens. mdpi.comnih.gov Research has demonstrated that derivatives and hybrids containing this scaffold possess antibacterial, antifungal, and, to a lesser extent, antiviral properties.
Antibacterial and Antifungal Mechanisms: The antimicrobial efficacy of these compounds is often linked to their chemical structure, which influences properties like lipophilicity. nih.gov Increased lipophilicity can enhance the molecule's ability to permeate microbial cell membranes, a critical step in reaching intracellular targets. nih.gov Studies on hybrid molecules, such as those combining pyrazole (B372694) and thiophene moieties, have yielded compounds with potent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and various fungal strains (Aspergillus fumigatus, Candida albicans). mdpi.com The precise intracellular mechanisms can vary but often involve the disruption of essential enzymatic pathways or cellular structures.
Antiviral Mechanisms: While less documented for this specific carboxamide, related heterocyclic compounds are known to exert antiviral effects. For instance, flavonoids from Scutellaria barbata have been shown to inhibit viral proteases like those from HIV-1. nih.gov This provides a potential, though unconfirmed, mechanistic avenue for related scaffolds.
Table 2: In Vitro Antimicrobial Activity of Thiophene-Containing Derivatives This table is interactive. You can sort and filter the data.
| Compound | Pathogen | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiophene Hybrid (4) | Aspergillus fumigatus | Antifungal | 23.7 ± 0.1 | mdpi.com |
| Pyrazole-Thiophene Hybrid (4) | Staphylococcus aureus | Antibacterial | 23.8 ± 0.2 | mdpi.com |
| Pyrazole-Thiophene Hybrid (4) | Escherichia coli | Antibacterial | 19.9 ± 0.3 | mdpi.com |
| Pyrazole-Thiophene Hybrid (6b) | Pseudomonas aeruginosa | Antibacterial | 19.3 ± 0.52 | mdpi.com |
| Carbamothioyl-Furan-Carboxamide | Bacterial Strains | Antibacterial | 150.7 - 295 | nih.gov |
In Vitro and In Vivo Preclinical Efficacy Studies in Animal Models
Anti-inflammatory Efficacy
Preclinical studies have established that derivatives of thiophene-2-carboxamide possess anti-inflammatory properties. A key mechanism identified is the inhibition of adhesion molecule expression on endothelial cells. nih.gov During an inflammatory response, molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin are expressed on the surface of blood vessels, facilitating the migration of leukocytes to the site of inflammation.
In one study, N-alkylthiopyridine-substituted benzo[b]thiophene-2-carboxamides were shown to effectively reduce the surface levels of both ICAM-1 and E-selectin on activated human umbilical vein endothelial cells (HUVEC). nih.gov By inhibiting the expression of these molecules, the compounds interfere with a critical step in the inflammatory cascade. This suggests a potential therapeutic application in controlling inflammatory conditions by modulating leukocyte-endothelial interactions. Other related heterocyclic structures have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov
Anti-Inflammatory Bowel Disease (IBD) Activity in Mouse Models
Direct studies on the anti-inflammatory bowel disease (IBD) activity of this compound in mouse models have not been reported. However, recent research into structurally related thiophene-2-carboxamide derivatives has shown promise in this area.
A 2024 study highlighted a series of 4-amide-thiophene-2-carboxyl derivatives as potent antagonists of the P2Y14 receptor, a potential target for IBD treatment. nih.govnih.gov In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, an optimized compound from this series demonstrated a significant anti-IBD effect at low doses. nih.gov The mechanism is linked to antagonizing the P2Y14 receptor, which has been found to be overexpressed in the intestinal epithelium during experimental colitis. nih.gov This antagonism is thought to modulate the PKA/CREB/RIPK1 signaling axis, thereby exerting a therapeutic effect. nih.gov
While these findings are for a related class of compounds, they underscore the potential of the thiophene-2-carboxamide scaffold in developing new treatments for IBD. nih.govnih.govnih.gov
Table 1: Anti-IBD Activity of a Representative Thiophene-2-Carboxyl Derivative
| Compound Class | Target | Model | Key Finding |
|---|---|---|---|
| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | DSS-induced colitis in mice | Remarkable anti-IBD effect at low doses nih.gov |
Antiparasitic Activity (e.g., Anti-Leishmania)
There is no specific research available on the antiparasitic activity of this compound against Leishmania. However, the thiophene carboxamide scaffold is a subject of interest in the development of novel antileishmanial agents.
Studies have identified 5-nitrothiophene-2-carboxamides (5N2Cs) as having promising antileishmanial activity. nih.govmdpi.com The mechanism of these compounds is believed to involve bioactivation by a type I nitroreductase in Leishmania (LmjNTR1). nih.govmdpi.com This bioactivation leads to the formation of metabolites that can cause mitochondrial damage and the accumulation of reactive oxygen species (ROS) within the parasite. nih.gov Further investigation has suggested that these compounds may also disrupt protein translation as a major mode of action. mdpi.com
Additionally, research on other heterocyclic compounds has indicated that the inclusion of an N-butylcarboxamide group can enhance antileishmanial activity. nih.gov For instance, a study on β-carboline derivatives found that compounds with N-butylcarboxamide groups were among the most active against Leishmania amazonensis. nih.gov The proposed mechanism for one such compound involves the prevention of cytokinesis, leading to a cytostatic effect on the parasite. nih.govnih.gov
While these findings are not directly on this compound, they suggest that the combination of a thiophene ring and an N-butylcarboxamide group could be a favorable structural motif for antileishmanial activity.
Table 2: Antiparasitic Activity of Related Compound Classes
| Compound Class | Organism | Proposed Mechanism of Action |
|---|---|---|
| 5-Nitrothiophene-2-carboxamides | Leishmania | Bioactivation by nitroreductase, mitochondrial damage, ROS accumulation, disruption of protein translation nih.govmdpi.com |
Antioxidant Activity
Specific data on the antioxidant activity of this compound is not available in the reviewed literature. However, various studies have evaluated the antioxidant potential of the broader class of thiophene-2-carboxamide derivatives.
One study synthesized a series of novel thiophene-2-carboxamide derivatives and evaluated their antioxidant properties using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.net The results indicated that the antioxidant activity was influenced by the substituents on the thiophene and phenyl rings. researchgate.net For example, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with one derivative exhibiting 62.0% inhibition, which was comparable to the ascorbic acid standard (88.44%). researchgate.net In contrast, 3-hydroxy and 3-methyl substituted derivatives showed moderate and low antioxidant activity, respectively. researchgate.net
The antioxidant mechanism of such compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The structure-activity relationship (SAR) studies in this class of compounds suggest that the presence of electron-donating groups, such as an amino group, enhances antioxidant activity. researchgate.net
Table 3: Antioxidant Activity of Representative Thiophene-2-Carboxamide Derivatives
| Derivative Class | Assay | Finding |
|---|---|---|
| 3-Amino thiophene-2-carboxamides | ABTS | Highest antioxidant activity (46.9% - 62.0% inhibition) researchgate.net |
| 3-Hydroxy thiophene-2-carboxamides | ABTS | Moderate antioxidant activity (28.4% - 54.9% inhibition) researchgate.net |
Structure Activity Relationship Sar Analysis and Rational Design
Impact of Substituents on Thiophene (B33073) Ring and Amide Moiety
The thiophene ring and the carboxamide linker are central to the molecule's interaction with biological targets. The aromatic and planar nature of the thiophene ring is thought to enhance receptor binding, while its chemical structure is amenable to functionalization that can refine potency and selectivity. mdpi.com The delocalized π-electrons, involving the sulfur atom, allow the thiophene ring to act as a versatile pharmacophore. mdpi.com
Research into various thiophene-2-carboxamide derivatives has demonstrated that substitutions on the thiophene ring significantly modulate biological activity. For instance, in studies on related compounds, the introduction of different functional groups at the 3-position of the thiophene ring led to notable differences in antioxidant and antibacterial properties. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives exhibited more potent activity compared to those with 3-hydroxyl or 3-methyl groups. nih.gov The higher activity of the 3-amino derivatives was attributed to the presence of the amino group and the absence of an azo moiety in the tested series. nih.gov Furthermore, the presence of a hydroxyl group was found to confer higher activity than a methyl group, possibly by increasing the compound's solubility. nih.gov
The amide moiety itself is considered essential for the activity of many thiophene carboxamides. researchgate.net The planarity of the amide bond and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key to forming stable interactions within receptor binding sites. In some contexts, the resonance between the carbonyl and the amide nitrogen can influence the electron density of the adjacent thiophene ring, affecting its interaction potential. nih.gov
| Position on Thiophene Ring | Substituent | Observed Impact on Activity | Reference |
|---|---|---|---|
| Position 3 | -NH2 (Amino) | Potent antioxidant and antibacterial activity. nih.gov | nih.gov |
| Position 3 | -OH (Hydroxyl) | Moderate activity, greater than methyl analogs. nih.gov | nih.gov |
| Position 3 | -CH3 (Methyl) | Lowest activity among the tested analogs. nih.gov | nih.gov |
| Position 5 | -Br (Bromo) | Associated with potent cytotoxicity in some derivatives. mdpi.com | mdpi.com |
Influence of N-Aryl and N-Alkyl Moieties on Activity Profiles
Extensive modifications of the N-aryl group in related N-aryl-2-thiophenecarboxamides have shown that substitution patterns are critical. nih.gov For endothelin receptor antagonists, mono-substitution at the para position of the phenyl ring was found to be the most effective location for increasing potency, with a methyl group being the preferred substituent. nih.gov Disubstitution, particularly at the 2 and 4 positions, further enhanced activity. nih.gov This indicates that the N-aryl moiety fits into a specific sub-pocket of the receptor where steric and electronic factors dictate the strength of the interaction. A quantitative structure-property relationship (QSPR) study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives also revealed that substitutions of hydrogen acceptor groups on the phenyl ring had a favorable effect. asianpubs.org
The N-alkyl chain length and structure are equally important. In a study of thiophene carboxamide analogs with antitumor activity, it was discovered that the alkyl chain in the tail part of the molecule plays an essential role. nih.gov Shortening the alkyl chain from an n-dodecyl group resulted in a significant impact on their growth inhibitory activities, underscoring the importance of this lipophilic tail for potency. nih.gov The size and branching of the N-alkyl group can also exert significant steric effects that influence molecular conformation and interaction. mdpi.comresearchgate.net For example, larger or branched alkyl groups can prevent undesirable intramolecular reactions or conformations, thereby favoring productive binding to a target. researchgate.net For N-butyl-N-phenylthiophene-2-carboxamide, the n-butyl group likely occupies a hydrophobic pocket, and its flexibility allows it to adopt an optimal conformation for binding.
| Moiety | Modification | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|
| N-Aryl (Phenyl) | para-Methyl substitution | Increased potency in antagonist analogs. nih.gov | nih.gov |
| N-Aryl (Phenyl) | 2,4-Disubstitution | Further enhancement of activity. nih.gov | nih.gov |
| N-Alkyl | Shortening of a long alkyl chain | Significantly affects growth inhibitory activity. nih.gov | nih.gov |
| N-Alkyl | Increased size/branching (e.g., isopropyl vs. methyl) | Can prevent undesirable side reactions due to steric hindrance, implying a role in receptor fit. researchgate.net | researchgate.net |
Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group or scaffold for another with similar physical or chemical properties. nih.gov This approach has been applied to thiophene-2-carboxamide derivatives to probe the importance of the core heterocycle.
A direct comparison between an anthra[2,3-b]thiophene-2-carboxamide derivative and its bioisosteric furan (B31954) analog revealed that the furan-containing compound was less active. nih.gov This result strongly suggests a specific and advantageous role for the sulfur atom in the biological activity of this chemotype, which cannot be replicated by the oxygen atom in the furan ring. nih.gov The sulfur atom's unique size, electronegativity, and ability to participate in specific interactions may be critical for optimal binding.
Conversely, the thiophene ring itself is often used as a bioisostere for other aromatic systems like benzene (B151609) or aniline (B41778) rings. In the development of certain receptor antagonists, the replacement of a benzene ring with a thiophene ring was not only well-tolerated but in some cases led to an increase in binding affinity. nih.govrsc.org This highlights the thiophene ring's value as a "privileged" scaffold in medicinal chemistry, capable of mimicking the interactions of a phenyl ring while offering a different electronic and steric profile. mdpi.com These studies collectively show that while the thiophene ring is a highly effective scaffold, its replacement with other heterocycles must be carefully considered, as the sulfur atom can be indispensable for activity.
Pharmacophore Derivation from Comprehensive SAR Data
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Based on the comprehensive SAR data for this compound and its analogs, a general pharmacophore model can be proposed.
The key features of this pharmacophore would include:
An Aromatic/Hydrophobic Core: Provided by the thiophene ring. Its aromaticity is crucial for potential π-π stacking or hydrophobic interactions within the receptor. nih.gov The sulfur atom may act as a key interaction point.
A Hydrogen Bond Acceptor/Donor Unit: The central amide moiety is critical. The carbonyl oxygen is a primary hydrogen bond acceptor, while the amide N-H (in secondary amides) can be a hydrogen bond donor. This unit properly orients the N-aryl and N-alkyl substituents. nih.gov
A Hydrophobic/Aromatic Group: The N-phenyl ring serves as a key binding element, likely fitting into a specific hydrophobic or aromatic pocket. The SAR data suggests that this pocket is sensitive to the substitution pattern on the ring, with defined regions that can accommodate small, electron-donating groups. nih.gov
Advanced Analytical Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
The unambiguous determination of a molecule's structure is paramount. For derivatives of N-butyl-N-phenylthiophene-2-carboxamide, advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical tools.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy
While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, 2D-NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms within a molecule. For complex structures like novel N-substituted thiophene-2-carboxamide derivatives, 2D-NMR is often essential for complete structural assignment. nih.govmdpi.com
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. researchgate.net
Table 1: Illustrative 2D-NMR Correlations for a Hypothetical this compound Derivative
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| Thiophene (B33073) H-3 | Thiophene H-4 | C-3 | C-2, C-4, C-5, C=O |
| Thiophene H-4 | Thiophene H-3, Thiophene H-5 | C-4 | C-2, C-3, C-5 |
| Thiophene H-5 | Thiophene H-4 | C-5 | C-3, C-4, C=O |
| N-CH₂ (butyl) | CH₂-CH₂ (butyl) | N-CH₂ | C=O, Phenyl C-ipso, CH₂-CH₂ |
| Phenyl H-ortho | Phenyl H-meta | Phenyl C-ortho | Phenyl C-ipso, Phenyl C-meta, Phenyl C-para |
This table is a generalized representation and actual chemical shifts and correlations would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. mdpi.com This precision allows for the calculation of the elemental formula of the molecule, providing strong evidence for its proposed structure. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For novel derivatives of this compound, obtaining an accurate mass measurement is a critical step in their characterization, confirming that the synthesized compound has the expected atomic makeup. nih.govmdpi.com
Table 2: Example of HRMS Data for a Thiophene Carboxamide Derivative
| Compound | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Error (ppm) | Elemental Formula |
| 5-bromo-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | 343.9338 | 343.9331 | -2.0 | C₁₀H₈Br NOS₂ |
Data adapted from a study on related thiophene carboxamide derivatives. The specific data for this compound would need to be experimentally determined.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. In the research context of this compound and its derivatives, methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed. mdpi.com
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. By spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their differential partitioning between the two phases. The purity can be qualitatively assessed by the number of spots observed.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination and preparative isolation. A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components are separated based on their affinity for the stationary and mobile phases, and a detector records their elution from the column. The resulting chromatogram provides a quantitative measure of purity, with the area under each peak corresponding to the relative amount of that component. Different HPLC methods can be developed using various stationary phases (e.g., normal-phase, reverse-phase) and mobile phase compositions to achieve optimal separation.
Table 3: Representative Chromatographic Data for Purity Analysis
| Technique | Stationary Phase | Mobile Phase (example) | Detection Method | Typical Result for a Pure Compound |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (3:7) | UV light (254 nm) | A single spot with a specific Rf value |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient | UV-Vis Diode Array Detector | A single major peak at a specific retention time |
This table provides a general illustration of chromatographic methods. Specific conditions would be optimized for this compound.
X-ray Crystallography for Solid-State Structural Analysis of Co-crystals or Derivatives
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules and for studying intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.net
While a crystal structure for this compound itself is not publicly available, the analysis of related compounds like N-(2-Nitrophenyl)thiophene-2-carboxamide provides insight into the type of data obtained. strath.ac.uk
Table 4: Illustrative Crystallographic Data for a Related Thiophene Carboxamide Derivative
| Parameter | Value (for N-(2-Nitrophenyl)thiophene-2-carboxamide) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 7.890(4) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(4) |
| Volume (ų) | 1080.1(9) |
| Z | 4 |
| Dihedral angle between rings (°) | 13.53(6) and 8.50(5) for two independent molecules |
Data sourced from the crystallographic study of N-(2-Nitrophenyl)thiophene-2-carboxamide. strath.ac.uk The crystallographic data for this compound would require experimental determination.
Future Research Directions and Translational Potential Non Clinical Focus
Development of Novel and Efficient Synthetic Methodologies for Thiophene (B33073) Carboxamides
The synthesis of thiophene carboxamides is a well-established field, yet there remains a continuous drive for the development of more efficient, cost-effective, and environmentally benign methodologies. hhu.deresearch-nexus.net Traditional methods often involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation between a thiophene carboxylic acid and an amine. hhu.de Another common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with the desired amine. mdpi.com
Future research is focused on overcoming the limitations of these conventional methods, such as the generation of stoichiometric byproducts and the use of harsh reagents. Promising avenues of investigation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, improve yields, and enhance the purity of thiophene carboxamide derivatives. nih.gov The focused heating effect of microwaves can accelerate the amidation process, making it a more efficient alternative. nih.gov
Catalytic Direct Amidation: Research into transition-metal-catalyzed direct amidation reactions that bypass the need for pre-activation of the carboxylic acid is a high-priority area. These methods offer a more atom-economical approach to amide bond synthesis.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable, safe, and automated production of thiophene carboxamides. This technology allows for precise control over reaction parameters, leading to higher consistency and yield.
Novel Coupling Reagents: The development of new coupling reagents that are more efficient and produce easily removable byproducts is an ongoing effort. For instance, the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common in the synthesis of related structures. nih.gov
A comparative overview of synthetic strategies is presented in Table 1.
| Method | Description | Advantages | Disadvantages | Reference |
| Acyl Chloride Formation | Conversion of thiophene-2-carboxylic acid to its acyl chloride using SOCl₂, followed by reaction with an amine. | High reactivity, generally good yields. | Harsh reagents, generation of HCl byproduct. | mdpi.com |
| Coupling Agent-Mediated Synthesis | Use of reagents like DCCI/HOBt or EDC to activate the carboxylic acid for amidation. | Mild conditions, widely applicable. | Formation of stoichiometric byproducts (e.g., DCU), potential for side reactions. | hhu.denih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction between the carboxylic acid/derivative and amine. | Rapid reaction times, often higher yields, improved purity. | Requires specialized equipment, scalability can be a challenge. | nih.gov |
| Direct Lithiation Routes | Multi-step synthesis starting from thiophene, involving successive direct lithiations to introduce functional groups regioselectively. | High regioselectivity and control over substitution patterns. | Requires cryogenic temperatures and highly reactive organolithium reagents. | researchgate.net |
Exploration of Undiscovered Biological Targets for Thiophene Carboxamide Scaffolds
The thiophene carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govontosight.ainih.gov The versatility of the thiophene ring allows for functionalization that can fine-tune selectivity and potency. mdpi.com
While several targets have been identified, the full biological potential of this scaffold is likely yet to be realized. Future research should focus on identifying and validating novel biological targets. Known interactions provide a foundation for this exploration. For example, various thiophene-2-carboxamides have shown activity against:
Protein Kinases: Including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. mdpi.comnih.gov
Mitochondrial Complex I: Inhibition of this complex disrupts cellular energy homeostasis and can induce apoptosis in cancer cells. mdpi.comjst.go.jp
Tubulin: Certain derivatives act as biomimetics of Combretastatin A-4 (CA-4), inhibiting tubulin polymerization and disrupting the cytoskeleton of cancer cells. nih.gov
Bacterial Enzymes: Targets such as DNA gyrase are inhibited by some thiophene carboxamides, leading to antibacterial effects. researchgate.net
The exploration for new targets can be advanced by:
Phenotypic Screening: High-throughput screening of diverse thiophene carboxamide libraries against various cell lines or disease models can uncover unexpected biological activities. acs.org
Proteomics and Activity-Based Protein Profiling (ABPP): These techniques can identify the direct protein targets of a compound within a complex biological system, providing unbiased insights into its mechanism of action.
Cheminformatics and Target Prediction: Computational tools can predict potential protein targets based on the chemical structure of the thiophene carboxamide scaffold, guiding experimental validation.
Table 2 summarizes some of the established and potential biological targets for this class of compounds.
| Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Protein Kinases | VEGFR-2, EGFR | Oncology | mdpi.comnih.gov |
| Mitochondrial Proteins | Complex I | Oncology | mdpi.comjst.go.jp |
| Cytoskeletal Proteins | Tubulin | Oncology | nih.govresearchgate.net |
| Bacterial Topoisomerases | DNA Gyrase B | Infectious Disease | researchgate.net |
| Protein Tyrosine Phosphatases | PTP1B | Oncology, Metabolism | mdpi.com |
| Viral Entry Proteins | Ebola Virus Glycoprotein (EBOV-GP) | Infectious Disease | acs.org |
| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation | nih.govresearchgate.net |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to accelerating the discovery and optimization of new therapeutic agents. mdpi.com For the thiophene carboxamide scaffold, AI and machine learning (ML) can be applied across the entire discovery pipeline, from initial hit identification to lead optimization. mit.edu
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of thiophene carboxamide derivatives with their biological activity. mdpi.com These models can then be used to screen virtual libraries and prioritize compounds for synthesis.
De Novo Drug Design: Generative AI models can design entirely new thiophene carboxamide structures that are optimized for specific properties, such as high affinity for a target protein and favorable pharmacokinetic profiles. mdpi.com
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound is crucial for its success. AI models trained on large datasets can provide early-stage predictions of these properties, reducing the likelihood of late-stage failures. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Machine learning can be used to augment MD simulations, allowing for the study of compound-target interactions over longer timescales and with greater accuracy, providing insights into binding kinetics and mechanism of action. researchgate.net
The integration of these computational approaches can create a more efficient, data-driven cycle of design, synthesis, and testing, ultimately reducing the time and cost associated with discovering new molecules based on the N-butyl-N-phenylthiophene-2-carboxamide scaffold.
Expansion into Material Science, Catalysis, or Agrochemical Applications
Beyond pharmaceuticals, the unique electronic and structural properties of the thiophene ring make its derivatives, including carboxamides, attractive candidates for a range of other applications.
Material Science: Functionalized thiophene derivatives are key components in the development of organic electronic materials. researchgate.net The π-conjugated system of the thiophene ring facilitates charge transport, making these compounds suitable for applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs) The introduction of N-butyl-N-phenylcarboxamide substituents can be used to modify the solubility, processability, and solid-state packing of these materials, thereby tuning their electronic properties.
Catalysis: Thiophene carboxamide moieties can be incorporated as functional linkers in Metal-Organic Frameworks (MOFs). A Zr(IV)-based MOF functionalized with a thiophene-2-carboxamide has been successfully employed as a robust and recyclable heterogeneous catalyst for the regioselective ring-opening of epoxides. acs.org The amide and thiophene groups can act as Lewis basic sites, contributing to the catalytic activity. Future work could explore the use of such catalysts in a broader range of organic transformations. acs.orgresearchgate.net
Agrochemicals: Thiophene-containing compounds have a long history of use in agriculture as fungicides, herbicides, and insecticides. ijfans.orgnih.gov The thiophene carboxamide scaffold is present in several commercial fungicides, such as boscalid (B143098) and penthiopyrad. nih.gov Research has demonstrated that novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives exhibit potent fungicidal activity, particularly against cucumber downy mildew. nih.govmdpi.com The this compound structure could serve as a template for designing new agrochemicals with novel modes of action to combat resistance in plant pathogens. google.com
Application of Thiophene Carboxamides as Molecular Probes in Chemical Biology
Molecular probes are essential tools for dissecting complex biological processes. The ability of thiophene carboxamides to selectively bind to specific biological targets makes them ideal candidates for development into such probes. By modifying the core scaffold with reporter tags (e.g., fluorophores, biotin, or photo-crosslinkers), researchers can create tools to:
Visualize Target Proteins: Fluorescently labeled thiophene carboxamides could be used in cellular imaging techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization and expression levels of their target proteins (e.g., VEGFR-2, tubulin).
Identify Binding Partners: Probes equipped with photo-activatable cross-linking groups can be used to covalently trap and subsequently identify binding partners from cell lysates using mass spectrometry.
Quantify Target Engagement: The development of probes for techniques like fluorescence polarization or thermal shift assays would enable the quantitative measurement of target engagement in living cells, which is valuable for confirming the mechanism of action of new compounds.
Given their well-documented interactions with key proteins in cancer and inflammation, thiophene carboxamide-based probes could provide invaluable insights into the roles of these proteins in health and disease. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
